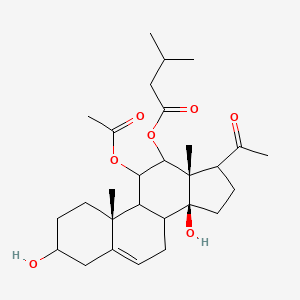
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and ester functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate typically involves multi-step organic reactions. One common approach is the esterification of the hydroxyl groups with acetic acid and isovaleric acid under acidic conditions. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids and alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-: Lacks the acetate and isovalerate groups.
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate: Lacks the isovalerate group.
Uniqueness
The presence of both acetate and isovalerate ester groups in 14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate makes it unique compared to its analogs. These ester groups may enhance its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C28H42O7 |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
[(10R,13S,14S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19?,20?,21?,23?,24?,25?,26-,27-,28-/m0/s1 |
Clé InChI |
VZYFPJYRFFDDKS-DIACAIQJSA-N |
SMILES isomérique |
CC(C)CC(=O)OC1C(C2C(CC=C3[C@@]2(CCC(C3)O)C)[C@@]4([C@]1(C(CC4)C(=O)C)C)O)OC(=O)C |
SMILES canonique |
CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)

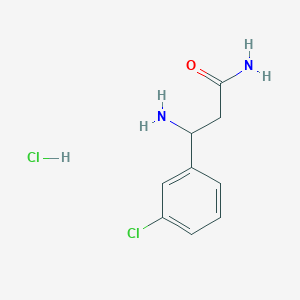
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
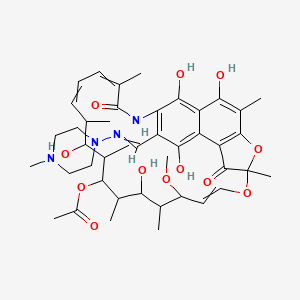
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
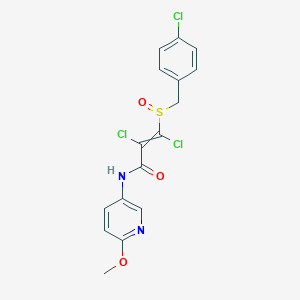
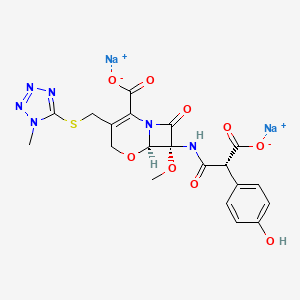
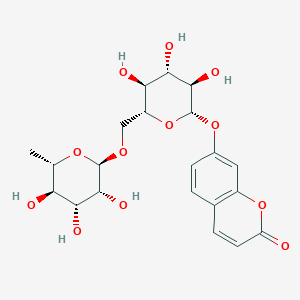
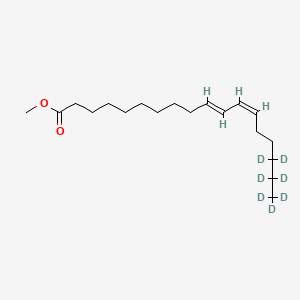
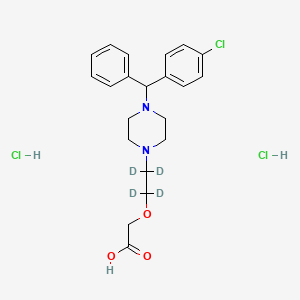

![[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12432223.png)
